

Application Notes and Protocols: In Vivo Efficacy of Cispentacin in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cispentacin, an antifungal antibiotic isolated from Bacillus cereus and Streptomyces setonii, has demonstrated notable in vivo activity against pathogenic fungi.[1][2][3][4] Structurally identified as (-)-(1R,2S)-2-aminocyclopentane-1-carboxylic acid, this water-soluble, amphoteric compound has shown significant therapeutic potential, particularly against Candida albicans, a common cause of opportunistic infections.[1][2][4] Despite exhibiting modest in vitro activity under certain conditions, Cispentacin provides robust protection in murine models of systemic fungal infections.[1][2][4] These application notes provide a summary of the in vivo efficacy data for Cispentacin and detailed protocols for its evaluation in mouse models of systemic candidiasis.

Data Presentation

In Vivo Efficacy of Cispentacin Against Systemic Fungal Infections in Mice

The following table summarizes the 50% protective dose (PD₅₀) of **Cispentacin** in a systemic Candida albicans infection model in mice.



Mouse Model	Infection Model	Administration Route	Efficacy Metric (PD50)	Reference
ICR Mice (male)	Systemic Candida albicans infection	Intravenous (iv)	10 mg/kg	[1]
ICR Mice (male)	Systemic Candida albicans infection	Oral (po)	30 mg/kg	[1]

Cispentacin has also been shown to be effective in a systemic infection with Cryptococcus neoformans and in both lung and vaginal infections with C. albicans in mice.[1][5]

Acute Toxicity of Cispentacin in Mice

Cispentacin exhibits a favorable acute toxicity profile in mice, with no lethal effects observed at high doses.[1][5]

Mouse Strain	Administration Route	Dose	Observation	Reference
ICR Mice (male)	Intravenous (iv)	1,000 mg/kg	No acute lethal toxicity	[1][5]
ICR Mice (male)	Intraperitoneal (ip)	1,500 mg/kg	No acute lethal toxicity	[1][5]
ICR Mice (male)	Oral (po)	1,500 mg/kg	No acute lethal toxicity	[1][5]

Experimental Protocols

Protocol 1: Evaluation of Cispentacin Efficacy in a Murine Model of Systemic Candidiasis

This protocol details the procedure for inducing a systemic Candida albicans infection in mice to evaluate the therapeutic efficacy of **Cispentacin**.[6][7][8][9]



1. Materials

- **Cispentacin**: Dissolved in sterile physiological saline.
- Candida albicans strain: e.g., SC5314 or ATCC 90028.
- Culture Media: Yeast Peptone Dextrose (YPD) broth and agar, Sabouraud Dextrose Agar (SDA).[6][9]
- Animals: Male ICR mice (4-5 weeks old, weighing 22-30 grams).[5][9]
- Reagents: Sterile physiological saline (0.9% NaCl), Phosphate Buffered Saline (PBS).
- Equipment: Hemocytometer, spectrophotometer, centrifuge, intravenous injection equipment for mice, tissue homogenizer, incubator.

2. Inoculum Preparation

- Subculture the C. albicans strain on YPD agar plates at 30°C for 18-24 hours.[8]
- Inoculate a single colony into 10 mL of YPD broth and incubate at 30°C with shaking for 18-24 hours.[8]
- Harvest the yeast cells by centrifugation.
- Wash the cells three times with sterile PBS or physiological saline.
- Resuspend the cell pellet in sterile saline.
- Determine the cell concentration using a hemocytometer or by measuring the optical density.
- Adjust the final concentration of the inoculum in sterile saline to the desired dose (e.g., 5 x 10⁵ CFU/mouse in 0.1 mL).[6]
- Keep the inoculum on ice until injection and resuspend regularly to ensure a uniform suspension.[8][9]



- Confirm the viable cell count by plating serial dilutions on SDA plates and incubating for 24-48 hours at 30°C.[8]
- 3. Infection Procedure
- Warm the mice gently under a heat lamp to dilate the lateral tail veins.
- Inject 0.1 mL of the prepared C. albicans suspension (e.g., 5 x 10⁵ CFU/mouse) into the lateral tail vein.[6]
- 4. Treatment Administration
- Prepare stock solutions of **Cispentacin** in sterile saline at the desired concentrations.
- Administer **Cispentacin** or vehicle control to groups of infected mice (n=5-10 per group) via the desired route (e.g., intravenous, intraperitoneal, or oral).[5]
- The first dose is typically administered shortly after the fungal challenge (e.g., 2 hours post-infection).[6]
- Follow the desired dosing regimen. Examples include a single dose, once daily for 6 days (Qdx6), or twice a day for 2 days (Bidx2).[5]
- 5. Monitoring and Endpoints
- Survival Study:
 - Monitor the mice daily for a set period (e.g., 21-35 days) for signs of morbidity and mortality.[6]
 - Record the number of surviving animals in each group daily.
 - The primary endpoint is the survival rate, from which the PD50 can be calculated.
- Fungal Burden Analysis:
 - At a predetermined time point (e.g., day 5 post-infection), euthanize a subset of mice from each group.[6]

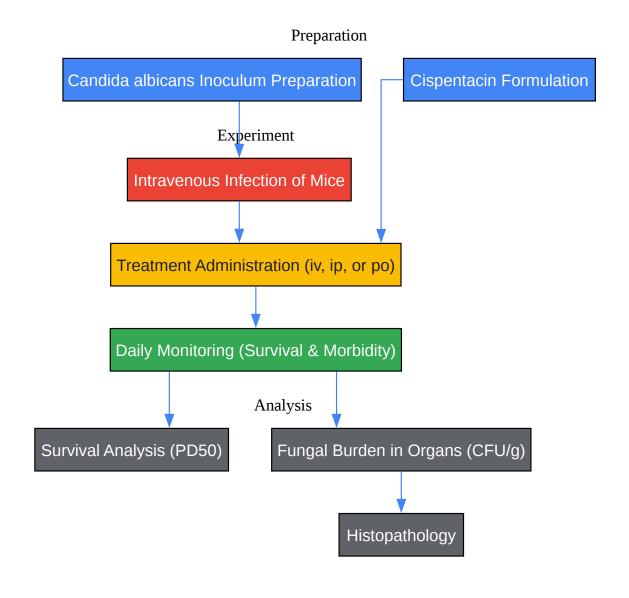


- Aseptically remove target organs (e.g., kidneys, liver, spleen).
- Weigh the organs and homogenize them in a known volume of sterile saline.
- Plate serial dilutions of the tissue homogenates on SDA plates.[6][9]
- Incubate the plates at 30°C for 48 hours and count the number of colony-forming units (CFU).[6]
- Express the fungal burden as CFU per gram of tissue.
- Histopathological Analysis (Optional):
 - Fix harvested organs in 10% neutral buffered formalin.[6]
 - Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and
 Periodic Acid-Schiff (PAS) to visualize fungal elements and inflammatory cell infiltration.

Visualizations

Experimental Workflow for In Vivo Efficacy Testing



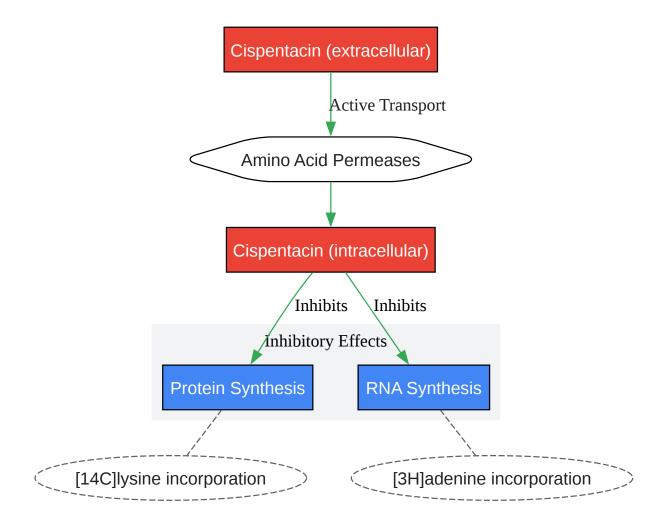


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Caption: Experimental workflow for evaluating the in vivo efficacy of Cispentacin.

Proposed Mechanism of Action of Cispentacin in Candida albicans





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